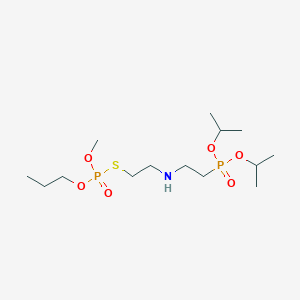
Phosphorothioic acid, O-methyl O-propyl S-(O',O'-diisopropyl-N-ethylphosphoramido)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O-methyl O-propyl S-(O’,O’-diisopropyl-N-ethylphosphoramido)ethyl ester is an organophosphate compound Organophosphates are widely known for their use in agriculture as insecticides and pesticides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O-methyl O-propyl S-(O’,O’-diisopropyl-N-ethylphosphoramido)ethyl ester typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with appropriate amines and alcohols . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process includes the careful handling of reagents and intermediates to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-methyl O-propyl S-(O’,O’-diisopropyl-N-ethylphosphoramido)ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler phosphorothioate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions can produce various substituted phosphorothioates.
Scientific Research Applications
Phosphorothioic acid, O-methyl O-propyl S-(O’,O’-diisopropyl-N-ethylphosphoramido)ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research explores its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the formulation of pesticides and insecticides, contributing to agricultural productivity.
Mechanism of Action
The mechanism of action of phosphorothioic acid, O-methyl O-propyl S-(O’,O’-diisopropyl-N-ethylphosphoramido)ethyl ester involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function . By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the accumulation of acetylcholine and subsequent overstimulation of the nervous system. This mechanism is similar to other organophosphates, but the specific structure of this compound may confer unique properties and potency.
Comparison with Similar Compounds
Similar Compounds
Profenofos: An organophosphate insecticide with a similar mechanism of action.
Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester: Another organophosphate with comparable chemical properties.
Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Used in agriculture with similar applications.
Uniqueness
Phosphorothioic acid, O-methyl O-propyl S-(O’,O’-diisopropyl-N-ethylphosphoramido)ethyl ester is unique due to its specific structural features, which may influence its reactivity, potency, and applications
Properties
CAS No. |
21988-67-0 |
|---|---|
Molecular Formula |
C14H33NO6P2S |
Molecular Weight |
405.43 g/mol |
IUPAC Name |
2-di(propan-2-yloxy)phosphoryl-N-[2-[methoxy(propoxy)phosphoryl]sulfanylethyl]ethanamine |
InChI |
InChI=1S/C14H33NO6P2S/c1-7-10-19-23(17,18-6)24-12-9-15-8-11-22(16,20-13(2)3)21-14(4)5/h13-15H,7-12H2,1-6H3 |
InChI Key |
IDOJJLWJNNKBPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(OC)SCCNCCP(=O)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















